![molecular formula C5H7N3Na2O4 B163774 Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate CAS No. 178948-42-0](/img/structure/B163774.png)

Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

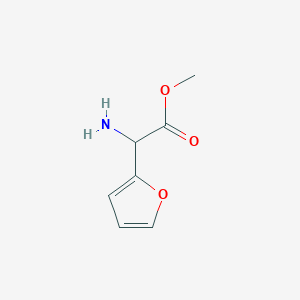

Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate is a chemical compound with the molecular formula C5H7N3Na2O4 and a molecular weight of 219.11 g/mol. This compound is known for its role as a nitric oxide (NO) donor, which has significant implications in various scientific fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with nitrosating agents. One common method includes the following steps:

Starting Material: Pyrrolidine-2-carboxylic acid.

Nitrosation: The pyrrolidine-2-carboxylic acid is treated with a nitrosating agent such as sodium nitrite (NaNO2) in the presence of an acid (e.g., hydrochloric acid, HCl) to form the nitroso derivative.

Oxidation: The nitroso derivative is then oxidized using an oxidizing agent like hydrogen peroxide (H2O2) to form the oxidoimino group.

Neutralization: The resulting compound is neutralized with sodium hydroxide (NaOH) to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves:

Batch or Continuous Flow Reactors: To control the reaction conditions precisely.

Purification: Techniques such as crystallization, filtration, and drying to obtain the pure disodium salt.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo further oxidation to form various oxides.

Reduction: It can be reduced back to its precursor forms under specific conditions.

Substitution: The oxidoimino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

Oxides: Various nitrogen oxides depending on the oxidation state.

Reduced Forms: Amino derivatives.

Substituted Products: Compounds with different functional groups replacing the oxidoimino group.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: Used as a catalyst in organic synthesis reactions.

Analytical Chemistry: Employed in the detection and quantification of nitric oxide.

Biology

Cell Signaling: Acts as a nitric oxide donor, playing a crucial role in cellular signaling pathways.

Antimicrobial Activity: Exhibits antimicrobial properties against various pathogens.

Medicine

Cardiovascular Research: Investigated for its potential in treating cardiovascular diseases due to its ability to release nitric oxide.

Cancer Research: Studied for its role in inducing apoptosis in cancer cells.

Industry

Pharmaceuticals: Used in the formulation of drugs that require controlled nitric oxide release.

Agriculture: Explored for its potential use in enhancing plant growth and resistance to pathogens.

Mecanismo De Acción

The primary mechanism of action of Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate involves the release of nitric oxide (NO). This release occurs through the decomposition of the oxidoimino group under physiological conditions. The nitric oxide then interacts with various molecular targets, including:

Guanylate Cyclase: Activates this enzyme, leading to the production of cyclic GMP (cGMP), which mediates vasodilation and other physiological effects.

Reactive Oxygen Species (ROS): Modulates the levels of ROS, impacting oxidative stress and cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

Sodium Nitroprusside: Another NO donor used in medical applications.

Nitroglycerin: Widely used in the treatment of angina pectoris.

Isosorbide Mononitrate: A nitrate used for heart conditions.

Uniqueness

Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate is unique due to its specific structure, which allows for a controlled and sustained release of nitric oxide. This property makes it particularly valuable in research and therapeutic applications where precise NO delivery is crucial.

Propiedades

IUPAC Name |

disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O4.2Na/c9-5(10)4-2-1-3-7(4)8(12)6-11;;/h4,11H,1-3H2,(H,9,10);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIOFDWWAQUTIZ-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)[N+](=N[O-])[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3Na2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B163714.png)

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)

![Glycine, N-[(ethylamino)thioxomethyl]- (9CI)](/img/structure/B163746.png)